N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 7-methoxyquinoline and 1-methylindole.
Acylation Reaction: The 7-methoxyquinoline is acylated with an appropriate acylating agent to introduce the acetamide group.
Coupling Reaction: The acylated quinoline is then coupled with 1-methylindole under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Indole Derivatives: Such as indomethacin and tryptophan, known for their anti-inflammatory and essential amino acid properties, respectively.
Uniqueness
N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the combination of the quinoline and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2/c1-24-13-15(18-5-3-4-6-20(18)24)10-21(25)23-16-9-14-7-8-17(26-2)11-19(14)22-12-16/h3-9,11-13H,10H2,1-2H3,(H,23,25) |
InChI Key |
LLJBKOIRKYEBQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
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